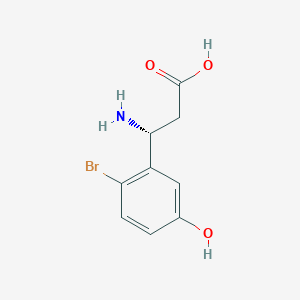

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

Description

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with an R-configured amino group at the third carbon. The aromatic substituent at this position is a 2-bromo-5-hydroxyphenyl group, which confers unique electronic and steric properties. Structural analogs indicate that brominated aromatic amino acids often require palladium-catalyzed cross-coupling reactions for synthesis, as seen in related compounds .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

CPWFIZIIWUIHQR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)[C@@H](CC(=O)O)N)Br |

Canonical SMILES |

C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3-(2-hydroxyphenyl)propanoic acid using bromine in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a de-brominated compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound’s key distinguishing feature is the 2-bromo-5-hydroxyphenyl substituent. Below is a comparative analysis with two analogs:

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic Acid

- Structure : Contains a brominated triazole ring instead of a phenyl group.

- The bromine at position 4 may alter steric hindrance and electronic effects differently than the 2-bromo substituent in the target compound .

- Synthesis : Likely involves azide-alkyne cycloaddition (Click chemistry), differing from the palladium-mediated aryl coupling suggested for the target compound .

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

- Structure: A non-brominated, methylamino-substituted amino acid.

- Pharmacology : BMAA exhibits neurotoxicity linked to amyotrophic lateral sclerosis (ALS). Its low blood-brain barrier (BBB) permeability (2–5 × 10⁻⁵ mL/s/g) limits brain uptake, requiring high doses (>100 mg/kg) to achieve toxic concentrations .

- Contrast : The target compound’s bromine and hydroxyl groups may increase lipophilicity and BBB permeability compared to BMAA, though this remains speculative without direct data.

Data Table: Key Comparative Metrics

Pharmacokinetic and Toxicological Insights

- BMAA : Chronic infusion in rats achieves steady-state brain concentrations of 10–30 µg/g, highlighting dose-dependent toxicity risks .

- Target Compound : The bromine atom may enhance binding to halogen-sensitive enzymes or receptors, while the hydroxyl group could facilitate solubility. These features might reduce the dose required for efficacy compared to BMAA.

Notes

- Substituent positions (e.g., bromine at 2 vs. 4) critically influence electronic properties and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.